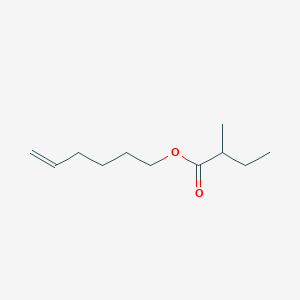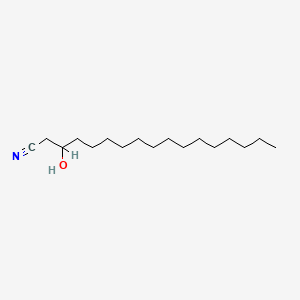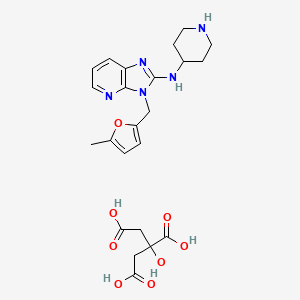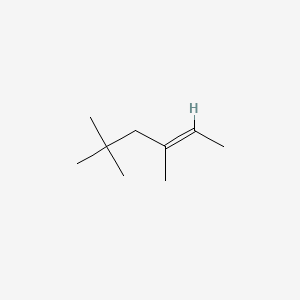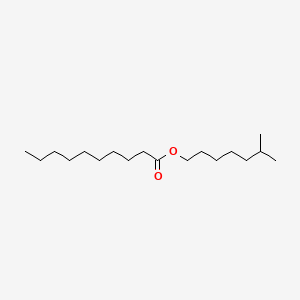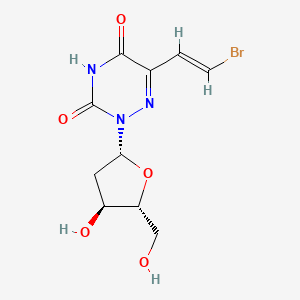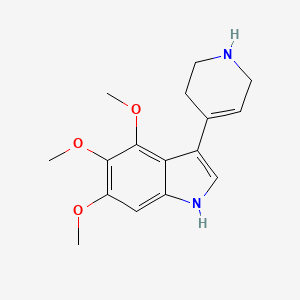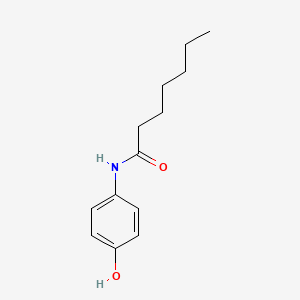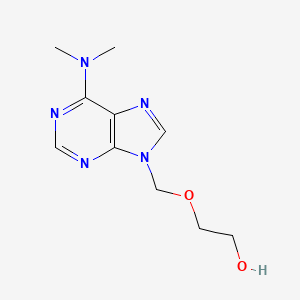
(Z)-Hex-3-enyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Hex-3-enyl nicotinate is an ester compound formed from the reaction between (Z)-hex-3-enol and nicotinic acid. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes both an unsaturated alcohol and a nicotinate moiety, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Hex-3-enyl nicotinate typically involves the esterification of (Z)-hex-3-enol with nicotinic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process. Additionally, solvent-free conditions or the use of green solvents can be employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Hex-3-enyl nicotinate can undergo various chemical reactions, including:
Oxidation: The unsaturated alcohol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The nicotinate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nicotinate group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-Hex-3-enyl nicotinate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of nicotinic acid derivatives.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (Z)-Hex-3-enyl nicotinate involves its interaction with various molecular targets. The nicotinate moiety can interact with nicotinic acid receptors, influencing metabolic pathways related to NAD+ synthesis. The unsaturated alcohol group can also participate in redox reactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexyl nicotinate: Similar structure but lacks the unsaturation in the alcohol moiety.
Methyl nicotinate: A simpler ester of nicotinic acid with a methyl group instead of a hex-3-enyl group.
Ethyl nicotinate: Another ester of nicotinic acid with an ethyl group.
Uniqueness
(Z)-Hex-3-enyl nicotinate is unique due to the presence of both an unsaturated alcohol and a nicotinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
85098-91-5 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
[(Z)-hex-3-enyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-3-4-5-9-15-12(14)11-7-6-8-13-10-11/h3-4,6-8,10H,2,5,9H2,1H3/b4-3- |
Clé InChI |
LSLWGXIBZARONO-ARJAWSKDSA-N |
SMILES isomérique |
CC/C=C\CCOC(=O)C1=CN=CC=C1 |
SMILES canonique |
CCC=CCCOC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


